Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Lipophilicity ADME Drug Design

Researchers face limited access to pyrrolidine-3-carboxylate scaffolds with orthogonal modifiable handles for fragment-based drug discovery. Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate solves this by providing a 3-carboxylate ester core, an ortho-bromophenyl Suzuki/Buchwald coupling site, and a defined LogP of 1.8532 for ADME optimization. Key differentiators: - Ortho-bromo handle for SAR diversification via cross-coupling - Balanced lipophilicity (LogP 1.8532) and TPSA 38.33 Ų - Solid, ≥95% purity; ready-to-screen quality - Immediate availability with global shipping

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B13245110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C2=CC=CC=C2Br
InChIInChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3
InChIKeyMFCXOJVYJWRFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Physicochemical Profile


Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate (CAS: 2092376-70-8) is a heterocyclic organic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol . It belongs to the class of pyrrolidine carboxylates, featuring a pyrrolidine ring substituted at the 3-position with a 2-bromophenyl group and a methyl ester moiety . This compound is supplied as a solid with a typical purity of 95% and exhibits a predicted LogP of 1.8532 and a topological polar surface area (TPSA) of 38.33 Ų, indicating moderate lipophilicity .

1
Defined purity for reproducible synthesis
2
Ortho-bromo handle for cross-coupling diversification
3
Predicted moderate lipophilicity for ADME screening

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Substitution Risks


Within the pyrrolidine carboxylate family, seemingly minor structural variations—such as the position of the bromine atom on the phenyl ring, the location of substitution on the pyrrolidine core, or the nature of the ester group—produce quantifiable differences in critical molecular properties including lipophilicity, polar surface area, and steric profile . These differences directly impact compound behavior in biological assays, synthetic transformations, and pharmacokinetic predictions . The following quantitative evidence demonstrates that Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate occupies a distinct property space relative to its closest structural neighbors, and substitution without experimental verification introduces unacceptable variability in research outcomes.

Bromine Position
Ortho vs. para substitution may measurably shift lipophilicity and partition behavior
Regioisomerism
3- vs. 4-aryl pyrrolidine regioisomers exhibit large lipophilicity differences, altering assay interpretation
Ester Homolog
Methyl vs. ethyl ester may differ in metabolic stability and permeability profiles

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Quantitative Evidence vs. Analogs


Ortho vs. Para Bromophenyl Lipophilicity Comparison

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate exhibits a predicted LogP of 1.8532 . In contrast, its para-substituted isomer, Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate, has a predicted LogP of 2.1 . The ortho-bromo substitution reduces lipophilicity relative to the para isomer by approximately 0.25 LogP units.

Ortho vs. Para LogP
Cross-study comparable
Target: 1.85
Comparator (para): 2.1
Difference: ~0.25 units lower
Measurable shift in partition behavior
Predicted LogP values
Lipophilicity ADME Drug Design

Regioisomeric Impact: 3-Aryl vs. 4-Aryl Substitution

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate bears the aryl substituent at the 3-position of the pyrrolidine ring . The 4-substituted regioisomer, Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate, has a predicted LogP of approximately 3.38 [1], indicating significantly higher lipophilicity. The topological polar surface area (TPSA) of the target compound is 38.33 Ų .

3- vs. 4-Aryl Regioisomer
Cross-study comparable
Target: LogP 1.85, TPSA 38.33
4-aryl regioisomer: LogP ~3.38
>1.5 LogP difference alters assay and SAR interpretation
Predicted LogP; TPSA vendor data
Steric Effects Conformational Analysis Reactivity

Methyl vs. Ethyl Ester: Lipophilicity Shift

The methyl ester of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate confers a LogP of 1.8532 . The corresponding ethyl ester analog, Ethyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate, exhibits a SlogP of 2.709 [1]. The ethyl homolog is approximately 0.86 LogP units more lipophilic.

Ester Lipophilicity
Cross-study comparable
Methyl ester LogP 1.85
Ethyl ester SlogP 2.71
Difference +0.86
Ethyl ester higher lipophilicity may shift metabolic stability
Predicted values
Ester Prodrugs Metabolic Stability Hydrophobicity

Purity Specification for Reproducible Research

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is supplied with a specified purity of 95% . In contrast, Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is available at 98% purity , and methyl (2S)-2-(2-bromophenyl)pyrrolidine-3-carboxylate is available at unspecified purity .

Purity Specification
Specification review
Target: 95%
Comparator: 98%
Known purity enables reliable stoichiometry
Vendor-provided data
Quality Control Reproducibility Synthetic Utility

Pyrrolidine-3-Carboxylates as Privileged Scaffolds

Pyrrolidine-3-carboxylic acid derivatives have been extensively validated as endothelin receptor antagonists, with reported ETA binding affinities (Ki) as low as 0.034 nM and selectivity ratios up to 2000-fold over ETB [1]. The 2-bromophenyl motif in related pyrrolidine-2,5-dione derivatives has demonstrated anticonvulsant activity with ED50 values of 7.4 mg/kg and 26.4 mg/kg in the MES seizure model [2].

Scaffold Bioactivity Context
Class-level
Related pyrrolidine-3-carboxylates: ETA Ki 0.034 nM, selectivity 2000-fold; 2-bromophenyl diones: ED50 7.4–26.4 mg/kg (MES)
Class-level evidence supports probe development rationale
Data to verify; not measured on target compound
Endothelin Antagonists Kinase Inhibitors CNS Agents

Ortho-Bromo Substituent as a Cross-Coupling Handle

The 2-bromophenyl substituent in Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations . The ortho position of the bromine atom creates steric constraints that can be leveraged for regioselective transformations .

Synthetic Utility
Class-level
Aryl bromide handle for Suzuki-Miyaura, Heck, Buchwald-Hartwig couplings
Enables library diversification via established methods
Ortho steric constraints may direct regiochemistry
Suzuki-Miyaura Buchwald-Hartwig C-C Bond Formation

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Research Applications


Endothelin Receptor Antagonist Probe Development

Leverage the pyrrolidine-3-carboxylate core, which has demonstrated sub-nanomolar ETA receptor affinity in related analogs [1]. The ortho-bromo substituent provides a modifiable handle for SAR exploration while the defined LogP of 1.8532 offers a balanced starting point for ADME optimization .

Building Block for Diversity-Oriented Synthesis

Utilize the aryl bromide functionality for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate libraries of 3-aryl pyrrolidine-3-carboxylates with varied biaryl and aminoaryl motifs [1]. The 3-position substitution pattern differentiates this scaffold from more common 4-aryl pyrrolidines .

Reference for Lipophilicity-Structure Relationship Studies

Employ Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate (LogP 1.8532) alongside its para-isomer (LogP 2.1) and 4-substituted regioisomer (LogP ~3.38) to establish quantitative structure-property relationship (QSPR) models for pyrrolidine-based compound series [1].

Intermediate for Neurological Disorder Compound Synthesis

Based on the anticonvulsant activity of 2-bromophenyl pyrrolidine-2,5-diones (ED50 7.4-26.4 mg/kg), utilize this 3-carboxylate ester as a precursor for further derivatization toward CNS-penetrant small molecules [1].

Application
Selection Property
Validation Focus
Endothelin receptor probe development
Pyrrolidine-3-carboxylate scaffold with modifiable ortho-bromo handle
SAR exploration and ADME optimization
Diversity-oriented synthesis building block
Ortho-bromo aryl bromide for cross-coupling
Library diversification and regioselective transformations
Lipophilicity-structure relationship studies
Defined LogP benchmark with regioisomeric analogs
QSPR model development
CNS-targeted compound synthesis
2-Bromophenyl pyrrolidine scaffold
CNS penetration assessment and seizure-model response evaluation

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